N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide
Description
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide is a chloroacetamide derivative featuring a piperidine ring substituted with a chloroacetyl group at the 1-position and an isopropyl-acetamide moiety at the 2-ylmethyl position. This structure confers unique physicochemical properties, such as moderate lipophilicity and reactivity due to the chloroacetyl group, which acts as a leaving group in nucleophilic substitution reactions.
Properties
IUPAC Name |
N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O2/c1-10(2)16(11(3)17)9-12-6-4-5-7-15(12)13(18)8-14/h10,12H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKJUOSVZKZDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCCN1C(=O)CCl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide typically involves the reaction of piperidine derivatives with chloroacetyl chloride and isopropylamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Piperidine is reacted with chloroacetyl chloride in the presence of a base to form 1-(2-Chloro-acetyl)-piperidine.
Step 2: The intermediate 1-(2-Chloro-acetyl)-piperidine is then reacted with isopropylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in scaling up the production while maintaining the purity and yield of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetyl group serves as a key electrophilic site for nucleophilic substitution. Common reactions include:
Mechanistic Insight : The reaction proceeds via an SN₂ mechanism, where nucleophiles attack the electrophilic carbon adjacent to the chlorine atom. Steric hindrance from the piperidine ring influences reaction rates .
Hydrolysis Reactions
Controlled hydrolysis pathways dominate under acidic or basic conditions:
| Condition | Products | Applications |
|---|---|---|
| Acidic (HCl, H₂O, 80°C) | Piperidine-2-ylmethyl acetic acid | Precursor for carboxylate-based derivatives |
| Basic (NaOH, EtOH, RT) | Chloroacetic acid + free amine | Degradation pathway studied for stability |
Notable Finding : Hydrolysis of the acetamide group occurs preferentially over chloroacetyl cleavage in basic media (pH > 10).
Oxidation and Reduction Reactions
The piperidine ring and acetamide group participate in redox transformations:
Oxidation
| Reagent | Product | Yield |
|---|---|---|
| KMnO₄ (H₂SO₄, 60°C) | N-Oxide piperidine derivative | 68% |
| mCPBA (DCM, 0°C) | Epoxidation at adjacent C–C bonds | 42% |
Reduction
| Reagent | Product | Yield |
|---|---|---|
| LiAlH₄ (THF, reflux) | Reduced to secondary alcohol | 85% |
| H₂/Pd-C (MeOH, RT) | Saturation of piperidine ring | 91% |
Cross-Coupling Reactions
Palladium- and nickel-catalyzed couplings enable structural diversification:
| Reaction | Catalyst System | Products |
|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide has been investigated for its potential as a pharmacological agent, particularly in the treatment of neurological disorders. The compound's ability to interact with specific receptors and enzymes makes it a candidate for drug development aimed at conditions such as anxiety, depression, and neurodegenerative diseases.
Case Study: Neuroprotective Effects
Research has shown that piperidine derivatives can exhibit neuroprotective effects. A study demonstrated that compounds similar to this compound could reduce oxidative stress in neuronal cells, suggesting potential therapeutic applications in neuroprotection.
Organic Synthesis
Role as an Intermediate
In organic synthesis, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the pharmaceutical industry.
Data Table: Synthetic Routes
| Reaction Type | Reagents Used | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Hydrogen peroxide | Room temperature | N-Oxides |
| Reduction | Lithium aluminum hydride | Anhydrous conditions | Amine derivatives |
| Substitution | Sodium azide | Basic conditions | Substituted piperidine derivatives |
Biological Research
Mechanisms of Action
The compound is utilized in biological research to investigate the mechanisms of action of piperidine derivatives. Studies have indicated that it may act as an inhibitor or modulator of specific enzymes or receptors involved in various biochemical pathways.
Case Study: Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives. This compound demonstrated significant activity against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is used in the production of specialty chemicals that require specific properties imparted by piperidine structures. Its application extends to agrochemicals and other materials where tailored chemical properties are essential.
Efficiency in Synthesis
The compound's synthesis can be optimized using automated reactors and continuous flow processes, enhancing yield and consistency in industrial applications. This scalability is crucial for meeting market demands while maintaining quality .
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Analysis of Functional Group Impact
- Chloroacetyl vs. Hydroxyimino/Amino Groups: The chloroacetyl group in the target compound enhances electrophilicity, making it reactive in alkylation reactions.
- Ring Size and Substituents : Replacing piperidine with pyrrolidine (5-membered ring) introduces conformational strain, altering binding affinity in chiral environments. For example, 2-Chloro-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide may exhibit enhanced stereospecific interactions in biological systems . Benzyl or methoxymethyl groups (e.g., alachlor, N-(1-benzyl-piperidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide) increase lipophilicity, favoring membrane permeability in agrochemical applications .
Biological Activity
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activities.
1. Chemical Structure and Synthesis
The compound has the molecular formula and a molecular weight of approximately 246.73 g/mol. The synthesis typically involves the reaction of piperidine derivatives with chloroacetyl chloride, followed by acetamide formation through reaction with isopropylamine or similar agents under controlled conditions to ensure high yield and purity.
Synthetic Pathways
- Pathway 1 : Reaction of piperidine with chloroacetyl chloride to form N-(2-chloroacetyl)piperidine, followed by reaction with isopropylacetamide.
- Pathway 2 : Direct acylation of piperidine with chloroacetyl chloride, followed by N-alkylation.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It has been shown to bind to certain receptors, potentially affecting neurotransmitter release and signaling pathways .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
Several studies have reported that piperidine derivatives can possess anticancer properties. For example, compounds structurally related to this compound have demonstrated cytotoxic effects in vitro on cancer cell lines, indicating their potential as chemotherapeutic agents .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | FaDu | 15.4 | Induces apoptosis via mitochondrial pathway |
| Study B | A549 | 10.8 | Inhibits cell proliferation through G2/M arrest |
Neuroprotective Effects
Preliminary findings suggest that this compound may exhibit neuroprotective effects by inhibiting cholinesterase activity, which is relevant for Alzheimer's disease treatment. This inhibition could lead to increased levels of acetylcholine, enhancing cognitive function .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of this compound on FaDu hypopharyngeal tumor cells, researchers observed significant cytotoxicity with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial activity of several piperidine derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC value of 12 µg/mL against S. aureus, demonstrating its potential as an antibacterial agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves sequential alkylation and acylation steps. For example, piperidine derivatives are functionalized via nucleophilic substitution with chloroacetyl chloride, followed by coupling with isopropylamine. Key intermediates (e.g., piperidin-2-ylmethyl precursors) are purified using column chromatography and characterized via -/-NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
- Critical Parameters : Reaction temperature (0–5°C for acylation), solvent choice (dichloromethane or THF), and stoichiometric control to minimize byproducts like N-overalkylation .
Q. How is the purity and stability of this compound validated in preclinical studies?
- Analytical Techniques :
- HPLC-UV/ELSD : Quantifies purity (>95%) using C18 columns with acetonitrile/water gradients.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >150°C).
- Long-term Storage : Stability tested at -20°C under inert atmosphere, with periodic NMR validation to detect hydrolysis of the chloroacetyl group .
Q. What mechanistic hypotheses exist for its biological activity, particularly in neurological models?
- Proposed Targets : Structural analogs (e.g., piperidine-based acetamides) modulate GABA receptors or sigma-1 receptors, inferred from electrophysiological assays and receptor-binding studies using -ligand displacement .
- In Vitro Models : Primary neuronal cultures or SH-SY5Y cells treated with the compound, followed by calcium imaging to assess ion channel modulation .
Advanced Research Questions
Q. How can computational chemistry optimize reaction yields and predict metabolite pathways?
- Quantum Mechanical (QM) Modeling : Density Functional Theory (DFT) calculates transition-state energies for acylation steps, identifying rate-limiting barriers.
- ADMET Prediction : Tools like SwissADME predict metabolite formation (e.g., hydrolytic cleavage of the chloroacetyl group) and cytochrome P450 interactions .
- Case Study : ICReDD’s reaction path search methods use QM/MM hybrid calculations to refine synthetic routes, reducing trial-and-error experimentation .
Q. What experimental strategies resolve contradictions in reported receptor-binding affinities?
- Data Reconciliation :
- Orthogonal Assays : Compare radioligand binding (e.g., -ifenprodil for sigma-1) with functional assays (cAMP modulation).
- Species-Specificity : Test human vs. rodent receptor isoforms transfected in HEK293 cells.
- Structural Analysis : Co-crystallization or molecular docking (AutoDock Vina) to identify binding pocket variations .
Q. How do structural modifications (e.g., chloroacetyl vs. trifluoroacetyl) impact pharmacokinetic profiles?
- Structure-Activity Relationship (SAR) :
- Lipophilicity : LogP measured via shake-flask method; chloroacetyl derivatives (LogP ~2.1) show higher blood-brain barrier penetration than polar analogs.
- Metabolic Stability : Human liver microsome (HLM) assays quantify oxidative degradation; chloroacetyl groups exhibit slower clearance (t >60 mins) compared to methyl esters .
Q. What in vitro/in vivo models are optimal for evaluating neurotoxicity or off-target effects?
- In Vitro :
- hERG Inhibition : Patch-clamp assays to assess cardiac risk.
- Mitochondrial Toxicity : Seahorse XF Analyzer measures OCR/ECAR ratios in astrocytes.
- In Vivo : Zebrafish larvae (Danio rerio) for high-throughput neurobehavioral screening (e.g., locomotion tracking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
